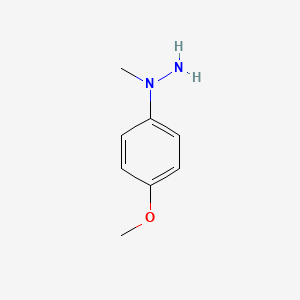
Acetaldehyde, ethylhydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetaldehyde, ethylhydrazone is an organic compound with the molecular formula C₄H₁₀N₂. It is also known as ethanal, ethylhydrazone. This compound is a derivative of acetaldehyde, where the carbonyl group is replaced by an ethylhydrazone group. It is a colorless liquid that is used in various chemical reactions and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: Acetaldehyde, ethylhydrazone can be synthesized through the reaction of acetaldehyde with ethylhydrazine. The reaction typically occurs under mild conditions, often at room temperature, and may require a catalyst to proceed efficiently. The general reaction is as follows: [ \text{CH}_3\text{CHO} + \text{C}_2\text{H}_5\text{NHNH}_2 \rightarrow \text{CH}_3\text{CH=N-NH}_2\text{C}_2\text{H}_5 ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This compound can be reduced to form ethylhydrazine and acetaldehyde. Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ethylhydrazone group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂O₂, acidic or basic conditions.
Reduction: LiAlH₄, sodium borohydride (NaBH₄), in anhydrous conditions.
Substitution: Various nucleophiles under mild to moderate conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Ethylhydrazine and acetaldehyde.
Substitution: Substituted hydrazones
科学的研究の応用
Acetaldehyde, ethylhydrazone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of hydrazone formation and reactivity.
Biology: Research involving this compound includes its effects on biological systems, particularly its role in oxidative stress and cellular damage.
Medicine: This compound is investigated for its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals
作用機序
The mechanism of action of acetaldehyde, ethylhydrazone involves its interaction with various molecular targets. It can form hydrazones with carbonyl-containing compounds, which can then undergo further chemical transformations. The compound’s reactivity is largely due to the presence of the hydrazone group, which can participate in nucleophilic addition and substitution reactions. The pathways involved include the formation of intermediates that can lead to the production of various derivatives .
類似化合物との比較
Acetaldehyde: A simple aldehyde with the formula CH₃CHO.
Ethylhydrazine: A hydrazine derivative with the formula C₂H₅NHNH₂.
Formaldehyde, ethylhydrazone: A similar hydrazone compound derived from formaldehyde.
Comparison:
Uniqueness: Acetaldehyde, ethylhydrazone is unique due to its specific structure, which combines the properties of both acetaldehyde and ethylhydrazine. This gives it distinct reactivity and applications compared to its individual components.
Reactivity: Compared to acetaldehyde, this compound has enhanced reactivity due to the presence of the hydrazone group. This makes it more versatile in chemical synthesis.
Applications: While acetaldehyde is primarily used in industrial applications, this compound finds use in both research and industrial settings due to its unique properties
特性
IUPAC Name |
N-(ethylideneamino)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2/c1-3-5-6-4-2/h3,6H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIGWRFKAYDBHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNN=CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30942661 |
Source


|
| Record name | 1-Ethyl-2-ethylidenehydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30942661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20487-02-9 |
Source


|
| Record name | Acetaldehyde, ethylhydrazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020487029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Ethyl-2-ethylidenehydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30942661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














